5-(4-n-Propylphenyl)-5-oxovaleric acid

Medicinal Chemistry Lipophilicity ADME Profiling

Procure 5-(4-n-Propylphenyl)-5-oxovaleric acid for precise SAR studies. Its LogP of 3.08 and melting point of 100-101°C offer superior handling vs. analogs. Ensure correct CAS 34670-05-8 to avoid confusion with fenofibrate.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 34670-05-8
Cat. No. B1302286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-n-Propylphenyl)-5-oxovaleric acid
CAS34670-05-8
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O
InChIInChI=1S/C14H18O3/c1-2-4-11-7-9-12(10-8-11)13(15)5-3-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
InChIKeyURHNYGDNUORSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-n-Propylphenyl)-5-oxovaleric acid (CAS 34670-05-8): A Distinct Gamma-Keto Acid Intermediate with Defined Physicochemical Identity for Precision Synthesis


5-(4-n-Propylphenyl)-5-oxovaleric acid (synonym: 5-oxo-5-(4-propylphenyl)pentanoic acid; CAS 34670-05-8) is an aryl-alkyl gamma-keto carboxylic acid with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol . It is characterized by a pentanoic acid backbone bearing a 4-propylphenyl substituent at the δ-position and a ketone functionality, placing it within the class of substituted phenyl oxovaleric acids [1]. This compound is a well-defined organic building block, offered by multiple vendors at >95% purity, with a reported melting point of 100–101°C and a calculated LogP of 3.08, establishing its baseline physicochemical profile for use in medicinal chemistry and chemical synthesis .

Why 5-(4-n-Propylphenyl)-5-oxovaleric Acid Cannot Be Replaced by Closely Related Analogs Without Re-optimizing Reaction and Purification Parameters


Within the family of 4-substituted phenyl-5-oxovaleric acids, small changes to the para substituent on the aromatic ring can significantly alter the compound's lipophilicity, melting point, and crystallinity [1]. These differences, while structurally subtle, have practical consequences: a change from a propyl to an isopropyl group, for instance, reduces the melting point by over 20°C (from 100–101°C to 79–80°C) and increases calculated LogP from 3.08 to 3.25 [2]. Such variations impact solid-phase handling, recrystallization protocols, and partition behavior in biphasic reactions. Consequently, assuming in-class equivalence without verifying the exact alkyl substitution can lead to unexpected solubility outcomes, altered reaction kinetics, or failed crystallizations, necessitating re-validation of established synthetic procedures [3].

5-(4-n-Propylphenyl)-5-oxovaleric Acid: Quantifiable Differentiation vs. Closest Structural Analogs for Informed Scientific Procurement


Lipophilicity Differentiation: Propyl vs. Isopropyl Substituent Alters LogP and Partitioning Behavior

5-(4-n-Propylphenyl)-5-oxovaleric acid exhibits a calculated LogP of 3.08, whereas its closest structural analog, 5-(4-iso-propylphenyl)-5-oxovaleric acid, has a higher LogP of 3.25 [1]. This ΔLogP of 0.17 units, while modest, corresponds to an approximately 1.5-fold increase in lipophilicity, which can influence membrane permeability and organic/aqueous partition coefficients in biphasic reaction systems [2].

Medicinal Chemistry Lipophilicity ADME Profiling

Melting Point and Crystallinity: Propyl Substituent Confers Higher Thermal Stability vs. Isopropyl Analog

The target compound has a reported melting point of 100–101°C, which is significantly higher than the 79–80°C melting point of the isopropyl-substituted analog [1]. This 21–22°C difference in melting point reflects stronger intermolecular packing in the crystalline state, potentially offering advantages in solid-phase handling, recrystallization, and storage stability .

Solid-State Chemistry Crystallization Purification

Building Block Utility: A Well-Characterized Intermediate for Medicinal Chemistry and Ester Derivative Synthesis

5-(4-n-Propylphenyl)-5-oxovaleric acid is utilized as an intermediate in the synthesis of pharmaceutical compounds, with its ethyl ester derivative (CAS 162734-50-1) being a key variant for further functionalization . In contrast to unsubstituted 5-oxo-5-phenylvaleric acid (CAS 1501-05-9), which lacks the 4-propyl group, the target compound introduces a defined alkyl substituent that can modulate the lipophilicity and steric profile of downstream products without altering the core reactive functionalities (carboxylic acid and ketone) .

Organic Synthesis Medicinal Chemistry Building Blocks

Critical Distinction: This Compound is Not Fenofibrate – Identity Verification Prevents Procurement Errors

Several vendor databases erroneously conflate 5-(4-n-Propylphenyl)-5-oxovaleric acid (CAS 34670-05-8) with the hypolipidemic drug fenofibrate (CAS 49562-28-9) or its active metabolite fenofibric acid (CAS 42017-89-0) . However, fenofibrate is a phenoxy-isobutyric acid derivative with a distinct chemical structure (C₂₀H₂₁ClO₄), and its active metabolite is 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid [1]. The target compound lacks the chlorobenzoyl and phenoxy groups characteristic of fenofibrate. This misidentification can lead to significant procurement errors, particularly in research settings where a specific gamma-keto acid building block is required rather than a fibrate drug .

Quality Control Chemical Identity Procurement

5-(4-n-Propylphenyl)-5-oxovaleric Acid: Procurement-Driven Application Scenarios Supported by Quantitative Differentiation


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilicity Tuning

In a medicinal chemistry campaign aiming to optimize the LogP of a lead series, the 3.08 LogP of 5-(4-n-Propylphenyl)-5-oxovaleric acid provides a defined, intermediate lipophilicity benchmark . Should the project require a slight increase in lipophilicity, the isopropyl analog (LogP 3.25) could be considered; conversely, the target compound offers a less lipophilic starting point than the isopropyl variant. This quantitative differentiation allows SAR teams to make informed building block selections without resorting to trial-and-error synthesis.

Process Chemistry: Solid-Phase Handling and Crystallization Optimization

The higher melting point (100–101°C) of 5-(4-n-Propylphenyl)-5-oxovaleric acid compared to its isopropyl analog (79–80°C) translates to a more robust crystalline solid that is easier to handle, weigh, and recrystallize in a kilogram-scale laboratory or pilot plant setting [1]. For process chemists developing robust isolation and purification protocols, this thermal stability can reduce the risk of oiling out and improve the consistency of batch-to-batch purity.

Synthetic Methodology: Preparation of Ethyl Ester Derivatives for Downstream Functionalization

As a direct precursor to ethyl 5-(4-n-Propylphenyl)-5-oxovalerate (CAS 162734-50-1), this compound is specifically required when the synthetic route involves esterification followed by subsequent transformations such as reduction, nucleophilic addition, or heterocycle formation . Generic substitution with an unsubstituted phenyl or differently alkylated analog would introduce an undesired structural variance that could alter the reactivity or biological profile of the final product.

Quality Control and Inventory Management: Avoiding Misidentification with Fenofibrate

Laboratories managing compound inventories for synthetic chemistry must verify that the material received is indeed 5-(4-n-Propylphenyl)-5-oxovaleric acid (CAS 34670-05-8) and not the fibrate drug fenofibrate, which is incorrectly cross-listed by some vendors [2]. Confirmation via melting point (100–101°C), molecular weight (234.29 g/mol), and CAS number prevents the costly mistake of using an incorrect reagent in a validated synthetic sequence.

Technical Documentation Hub

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